molecular formula C11H17NO4 B13048431 Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate

Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B13048431
M. Wt: 227.26 g/mol
InChI Key: SXIDXCSWRPMLDT-UHFFFAOYSA-N
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Description

Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclo[1.1.1]pentane (BCP) derivative characterized by a strained carbocyclic core substituted with a carbamate group (methoxy(methyl)carbamoyl) at the 3-position and an ethyl ester at the 1-position. BCPs are widely used in medicinal chemistry as bioisosteres for tert-butyl, alkynes, or aryl groups due to their rigidity, metabolic stability, and sp³-hybridized geometry .

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

ethyl 3-[methoxy(methyl)carbamoyl]bicyclo[1.1.1]pentane-1-carboxylate

InChI

InChI=1S/C11H17NO4/c1-4-16-9(14)11-5-10(6-11,7-11)8(13)12(2)15-3/h4-7H2,1-3H3

InChI Key

SXIDXCSWRPMLDT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(C2)C(=O)N(C)OC

Origin of Product

United States

Chemical Reactions Analysis

Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution .

Scientific Research Applications

Biological Activities

Research indicates that compounds with a bicyclo[1.1.1]pentane framework exhibit significant biological activities, including:

  • Antimicrobial properties : The structural characteristics may enhance interactions with microbial targets.
  • Anticancer effects : Preliminary studies suggest potential efficacy against various cancer cell lines due to unique steric and electronic properties, which allow better binding to biological targets.

Therapeutic Applications

Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate shows promise in several therapeutic areas:

  • Drug Discovery : Its unique structure may serve as a bioisostere for more complex natural products, leading to the development of novel therapeutic agents.
  • Binding Affinity Studies : Investigations into its interactions with biological molecules have shown promising results regarding binding affinity and specificity toward certain targets, making it suitable for further exploration in drug discovery programs.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds to this compound, highlighting their features and notable properties:

Compound NameStructural FeaturesNotable Properties
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateHydroxymethyl groupUsed in synthetic pathways
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylateDicarboxylate structureHigh reactivity in esterification
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acidSpirocyclic structureExhibits unique biological activity
2-(3-(Methoxycarbonyl)bicyclo-[1.1.1]pentan-1-yl)acetic acidAcetic acid derivativePotential anti-inflammatory properties

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

  • Antimicrobial Activity : In vitro tests demonstrated significant inhibition of bacterial growth, suggesting potential use as an antimicrobial agent.
  • Anticancer Research : Experimental models showed that derivatives of this compound could induce apoptosis in cancer cell lines, indicating its potential as an anticancer drug candidate.

Mechanism of Action

The mechanism of action of ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclo[1.1.1]pentane scaffold provides a rigid, three-dimensional structure that can enhance binding affinity and selectivity for these targets. The methoxy(methyl)carbamoyl and ethyl ester groups can further modulate the compound’s physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key BCP derivatives reported in the literature, focusing on substituents, synthetic strategies, and physicochemical properties.

Key Observations:

Substituent Effects on Reactivity and Solubility: The methoxy(methyl)carbamoyl group in the target compound introduces hydrogen-bonding capacity and moderate polarity, contrasting with fluorinated derivatives (e.g., Methyl 2,2-difluoro-3-(o-tolyl)BCP-1-carboxylate) that prioritize lipophilicity and metabolic stability . Aromatic carbamoyl groups (e.g., Compound 33) enable π-π stacking in supramolecular systems , while amino-BCPs (e.g., Methyl 3-amino-BCP-1-carboxylate hydrochloride) serve as zwitterionic building blocks for peptides .

Synthetic Efficiency :

  • Difluorinated BCPs exhibit moderate yields (30–43%) due to challenges in stereocontrol during fluorination .
  • Amide couplings (e.g., Compound 12d ) achieve near-quantitative yields, highlighting the robustness of HBTU-mediated reactions .

Applications :

  • Drug Discovery : BCP-carbamates and amides are leveraged for their rigid geometry in targeting enzymes (e.g., CFTR in Compound 12d ) .
  • Material Science : Ethynyl- or aryl-substituted BCPs (e.g., Compound 33 ) are used in molecular tweezers for porphyrin bridging .

Physicochemical Data and Characterization

While NMR (¹H, ¹³C) and HRMS are standard for BCP characterization , the target compound’s carbamate group would exhibit distinct IR stretches (~1680 cm⁻¹ for C=O) and downfield-shifted carbonyl signals in ¹³C NMR (~155 ppm) . Melting points for analogous BCP-carbamates range from 85–95°C , suggesting similar solid-state stability.

Biological Activity

Ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound that has garnered attention due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and synthesizing data from diverse sources.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane structure, which is characterized by a five-membered ring system with two bridgehead carbon atoms. Its molecular formula is C11H17NO4C_{11}H_{17}NO_{4}, with a molecular weight of approximately 227.26 g/mol. The presence of the methoxy(methyl)carbamoyl substituent enhances its chemical reactivity, making it a candidate for various biological interactions.

Biological Activity Overview

Research indicates that compounds with bicyclo[1.1.1]pentane structures exhibit significant biological activities, including:

  • Antimicrobial Properties : Studies have shown that derivatives of bicyclo[1.1.1]pentanes can inhibit the growth of various microorganisms, suggesting potential applications in combating infections.
  • Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties, possibly through mechanisms involving apoptosis induction or inhibition of cancer cell proliferation.

The unique steric and electronic properties of the bicyclic framework enable interactions with biological targets, potentially enhancing the efficacy of therapeutic agents derived from this scaffold. The compound's reactivity is primarily attributed to its carbamoyl group, which can undergo nucleophilic substitution and hydrolysis reactions, leading to the formation of various biologically active derivatives.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds within the bicyclo[1.1.1] family:

  • Study on Antimicrobial Activity : A comparative analysis revealed that certain bicyclic compounds demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating effective antimicrobial properties.
  • Anticancer Research : In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, showing promising results in reducing cell viability at specific concentrations.

Data Table: Comparison of Bicyclo[1.1.1] Compounds

Compound NameStructural FeaturesNotable Biological Activities
This compoundBicyclic structure with carbamoyl groupAntimicrobial, anticancer
Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylateHydroxymethyl groupUsed in synthetic pathways
Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylateDicarboxylate structureHigh reactivity in esterification
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acidSpirocyclic structureExhibits unique biological activity

Q & A

What are the standard synthetic routes for preparing bicyclo[1.1.1]pentane carboxylate derivatives like ethyl 3-(methoxy(methyl)carbamoyl)bicyclo[1.1.1]pentane-1-carboxylate?

Basic Research Question
The synthesis typically involves functionalization of bicyclo[1.1.1]pentane (BCP) scaffolds via carbamoylation or esterification. A common strategy starts with methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate (), which undergoes bromide substitution (using Br₂ and triphenylphosphine) followed by Arbuzov reactions to install phosphonate groups. Subsequent Strecker or chiral resolution steps enable enantioselective synthesis of amino acid derivatives ( ). For carbamoyl derivatives, coupling reactions (e.g., using 4-iodoaniline with BCP-dicarboxylic acid) under Pd catalysis are effective ( ).

How can researchers resolve discrepancies in ¹³C-NMR data for bicyclo[1.1.1]pentane derivatives?

Advanced Research Question
Discrepancies in ¹³C-NMR signals often arise from steric strain or dynamic effects in the BCP scaffold. For example, in methyl 3-(3-hydroxypenta-1,4-diyn-3-yl)bicyclo[1.1.1]pentane-1-carboxylate, the axial and equatorial carbons exhibit distinct chemical shifts due to anisotropic effects (Figure S6.13C-NMR, ). To validate assignments:

  • Compare with computational models (DFT calculations) for predicted shifts.
  • Use 2D NMR (HSQC, HMBC) to correlate protons and carbons.
  • Cross-reference with structurally analogous compounds (e.g., dimethyl BCP-dicarboxylate in ).

What strategies enable enantioselective synthesis of chiral BCP-carbamoyl derivatives?

Advanced Research Question
Enantioselective synthesis requires chiral auxiliaries or catalysts. For example:

  • Strecker Reaction : Starting from aldehyde intermediates (e.g., compound 28 in ), chiral resolution with (R)- or (S)-α-methylbenzylamine yields enantiopure BCP-α-amino acids.
  • Radical Multicomponent Carboamination : Direct functionalization of [1.1.1]propellane with magnesium amides and alkyl electrophiles produces 3-alkyl-BCP-amines ( ).
  • Chiral Ligands : Use of Rh₂(Oct)₄ in one-pot difluorination reactions ( ) can induce stereoselectivity in fluorinated BCP derivatives.

How do bicyclo[1.1.1]pentane derivatives act as bioisosteres in drug design?

Basic Research Question
BCP scaffolds replace 1,4-disubstituted phenyl rings, alkynes, or tert-butyl groups due to their rigidity, metabolic stability, and enhanced solubility. For example:

  • Phenyl Replacement : BCP-carboxamides ( ) mimic aryl groups while reducing planarity, improving passive permeability.
  • Alkyne Mimicry : The BCP core’s bond angle (~90°) approximates sp-hybridized systems, as seen in fluorinated derivatives ( ).
  • Amine Functionalization : BCP-amines ( ) serve as constrained analogs of flexible alkylamines, reducing off-target interactions.

What methodologies are recommended for characterizing fluorinated BCP-carboxylates?

Advanced Research Question
Fluorinated derivatives require multimodal analysis:

  • ¹⁹F-NMR : Detects CF₃ or CF₂ groups (e.g., methyl 3-(4-bromothiophen-2-yl)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate, ).
  • HRMS : Validates molecular ions (e.g., [M+H]⁺ or [M+Na]⁺) with <2 ppm error.
  • X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., porphyrin-BCP arrays, ).

How can researchers optimize yields in one-pot BCP difluorination reactions?

Advanced Research Question
Low yields in Rh-catalyzed difluorination (e.g., 36–43% in ) are mitigated by:

  • Catalyst Tuning : Rh₂(Oct)₄ outperforms other catalysts in selectivity.
  • Additive Screening : NaI enhances electrophilic fluoride transfer from CF₃TMS.
  • Temperature Control : Reactions at –20°C reduce side-product formation.

What are the challenges in functionalizing BCP scaffolds at the 1- and 3-positions simultaneously?

Advanced Research Question
Unsymmetrical 1,3-difunctionalization is limited by steric hindrance and competing reactivity. Strategies include:

  • Stepwise Coupling : Install one group (e.g., carbamoyl via Pd catalysis, ), then protect/react the second site.
  • Radical Cascades : Multicomponent reactions ( ) enable simultaneous addition of amides and alkyl groups to [1.1.1]propellane.

How do solvent and temperature affect the stability of BCP-carbamoyl esters?

Basic Research Question
BCP esters are prone to hydrolysis under acidic/basic conditions. Stability protocols:

  • Storage : –20°C in anhydrous DMSO or DMF ( ).
  • Reaction Conditions : Use aprotic solvents (THF, DCM) at ≤25°C to prevent ester cleavage ().

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